molecular formula C17H12Cl2N6O4 B1680538 Resmetirom CAS No. 920509-32-6

Resmetirom

カタログ番号 B1680538
CAS番号: 920509-32-6
分子量: 435.2 g/mol
InChIキー: FDBYIYFVSAHJLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Resmetirom, also known as MGL-3196, is a potent and highly selective thyroid hormone receptor β agonist . It is used in conjunction with diet and exercise for the treatment of adults with noncirrhotic nonalcoholic steatohepatitis (NASH) with moderate to advanced liver fibrosis .


Synthesis Analysis

The solubility of resmetirom (form A) was initially measured in heptane and seven alcohol solvents by gravimetric methods . The transformation temperature between form A and ethanol solvate was determined at 333.76 K . Resmetirom (MGL-3196) is an orally administered, small-molecule, liver-targeted, selective thyroid hormone receptor-β agonist .


Molecular Structure Analysis

The molecular structure of resmetirom includes a pyridazine ring (R1), dichlorobenzene ring (R2), and triazine ring (R3) . Hydrogen-bonding plays primary roles in the dissolution process of resmetirom .


Chemical Reactions Analysis

The solubility of resmetirom is affected by multiple factors such as the polarity of the solvent, active site interaction, the molecular size, and free volume . The transformation process between form A and solvates is driven by the solubility difference between form A and solvates under the studied conditions .


Physical And Chemical Properties Analysis

The solubility of resmetirom (form A) was initially measured in heptane and seven alcohol solvents by gravimetric methods . The transformation temperature between form A and ethanol solvate was determined at 333.76 K .

科学的研究の応用

Effects on Noninvasive Endpoints in NASH

  • Study by Harrison et al. (2021): This research explored the impact of Resmetirom on liver fat reduction in patients with NASH. The study revealed significant reductions in liver fat, low-density lipoprotein (LDL) cholesterol, and triglycerides. Furthermore, markers of fibrosis were reduced, indicating potential benefits for patients with NASH (Harrison et al., 2021).

Multicenter Randomized Trial for NASH Treatment

  • Research by Harrison et al. (2019): This trial examined the efficacy of Resmetirom in treating NASH. The results showed a significant reduction in hepatic fat after both 12 and 36 weeks of treatment, suggesting its potential as a treatment for NASH (Harrison et al., 2019).

Improved Disease Activity and Metabolism in Mouse Models

  • Study by Kannt et al. (2021): This study focused on the activation of the thyroid hormone receptor β in mouse models with diet-induced obesity and advanced NASH with fibrosis. Resmetirom led to a reduction in hepatic steatosis and circulating lipids, demonstrating its potential for treating NASH (Kannt et al., 2021).

Improvement of Quality of Life in NASH Patients

  • Research by Younossi et al. (2021): This study investigated the effects of Resmetirom on health-related quality of life in NASH patients. It was found that patients treated with Resmetirom experienced improvements in physical functioning and quality of life scores, indicating broader benefits beyond liver health (Younossi et al., 2021).

Considerations for NASH Treatment in HIV Patients

  • Study by Guaraldi et al. (2020): This research highlighted the potential of Resmetirom in treating NASH, especially in patients living with HIV. The study emphasized the need for including such populations in clinical trials to assess the efficacy and safety of Resmetirom in diverse patient groups (Guaraldi et al., 2020).

Safety And Hazards

The most common side effects of Resmetirom include diarrhea and nausea . The frequency of serious adverse events was similar across the three groups – 10.9% in the 80mg resmetirom group, 12.7% in the 100mg resmetirom group, and 11.5% in the placebo group .

特性

IUPAC Name

2-[3,5-dichloro-4-[(6-oxo-5-propan-2-yl-1H-pyridazin-3-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N6O4/c1-7(2)9-5-13(22-23-15(9)26)29-14-10(18)3-8(4-11(14)19)25-17(28)21-16(27)12(6-20)24-25/h3-5,7H,1-2H3,(H,23,26)(H,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBYIYFVSAHJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NNC1=O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resmetirom

CAS RN

920509-32-6
Record name Resmetirom [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MGL-3196
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RESMETIROM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0V0T1ES0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resmetirom
Reactant of Route 2
Resmetirom
Reactant of Route 3
Resmetirom
Reactant of Route 4
Reactant of Route 4
Resmetirom
Reactant of Route 5
Resmetirom
Reactant of Route 6
Resmetirom

Citations

For This Compound
833
Citations
SA Harrison, MR Bashir, CD Guy, R Zhou, CA Moylan… - The Lancet, 2019 - thelancet.com
… We aimed to assess the safety and efficacy of resmetirom in patients with NASH. … Further studies of resmetirom will allow assessment of safety and effectiveness of resmetirom in a larger …
Number of citations: 454 www.thelancet.com
SA Harrison, R Taub, GW Neff, KJ Lucas, D Labriola… - Nature Medicine, 2023 - nature.com
… resmetirom arm, 45 weeks in the DB 100 mg resmetirom arm, 43 weeks in the DB 80 mg resmetirom … mg resmetirom to 80 mg and 2 (0.6%) patients had their dose reduced from 80 mg …
Number of citations: 1 www.nature.com
R Taub, JP Frias, SJ Baum, S Hsia… - European Heart …, 2019 - academic.oup.com
P1521In a 36-week placebo-controlled phase 2 trial in patients with non-alcoholic steatohepatitis (NASH), treatment with MGL-3196 (resmetirom) significantly reduces atherogenic …
Number of citations: 2 academic.oup.com
SA Harrison, M Bashir, SE Moussa… - Hepatology …, 2021 - journals.lww.com
… : former resmetirom patients, many of whom were treated with a higher dose of resmetirom during the OLE (Res/Res), and former placebo patients who were treated with resmetirom …
Number of citations: 73 journals.lww.com
N Alkhouri - Expert Opinion on Investigational Drugs, 2020 - Taylor & Francis
… An increased incidence of mild transient diarrhea was noted with resmetirom. Importantly, resmetirom had no significant effects on TSH levels, bone mineral density, cardiovascular …
Number of citations: 15 www.tandfonline.com
ZM Younossi, M Stepanova, RA Taub… - Clinical …, 2022 - Elsevier
… By treatment week 12, patients who received resmetirom … up to week 36 of treatment with resmetirom, again with no … ; 47 of 54 on resmetirom) was independently associated with greater …
Number of citations: 26 www.sciencedirect.com
SA Harrison, V Ratziu, QM Anstee… - Alimentary …, 2023 - Wiley Online Library
… , 80 mg resmetirom, or 100 mg resmetirom. Liver biopsies … to evaluate the potential for resmetirom to slow progression to … to support approval of resmetirom for treatment of NASH. The …
Number of citations: 5 onlinelibrary.wiley.com
GK Hovingh, IC Klausen, E Heggen, K McCarty… - Journal of the American …, 2022 - jacc.org
… , resmetirom … of resmetirom in each patient randomized to resmetirom. Limitations of this study include small sample size, short duration, and homogeneous population. Resmetirom …
Number of citations: 6 www.jacc.org
X Wang, L Wang, L Geng, N Tanaka, B Ye - International Journal of …, 2023 - mdpi.com
… and the underlying mechanism of resmetirom. Resmetirom effectively eliminated lipid accumulation … In addition, repressed RGS5 in the NASH model could be recovered by resmetirom …
Number of citations: 2 www.mdpi.com
G Karim, MB Bansal - touchREVIEWS in Endocrinology, 2023 - ncbi.nlm.nih.gov
… This review focuses on resmetirom, an orally administered, once-daily, small-molecule, liver-… Data from completed clincal studies outlined in this review demonstrate that resmetirom is …
Number of citations: 4 www.ncbi.nlm.nih.gov

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。